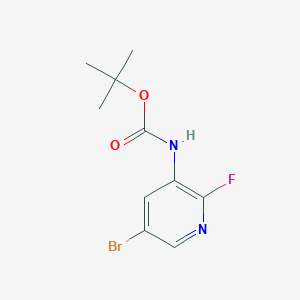
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-bromo-6-fluoroacetophenone.
Reduction: The ketone group of 2-bromo-6-fluoroacetophenone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can undergo oxidation to form imines or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by the presence of the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Imines or nitriles.
Reduction: Secondary amines or alcohols.
Coupling: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-Bromo-4-fluorophenyl)-2-methylpropan-1-amine
- (S)-1-(2-Chloro-6-fluorophenyl)-2-methylpropan-1-amine
- (S)-1-(2-Bromo-6-chlorophenyl)-2-methylpropan-1-amine
Uniqueness
(S)-1-(2-Bromo-6-fluorophenyl)-2-methylpropan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13BrFN |
|---|---|
Peso molecular |
246.12 g/mol |
Nombre IUPAC |
(1S)-1-(2-bromo-6-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13BrFN/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1 |
Clave InChI |
XUJBIJVFEOQDHN-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C1=C(C=CC=C1Br)F)N |
SMILES canónico |
CC(C)C(C1=C(C=CC=C1Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



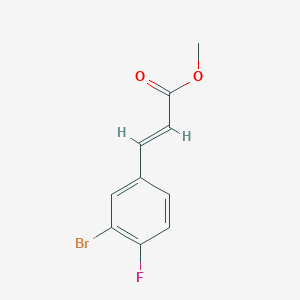


![3-Bromo-6,8-difluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B13049855.png)
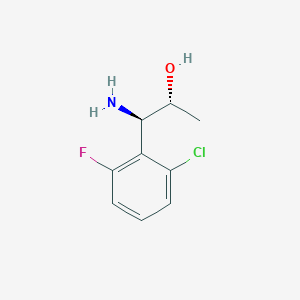
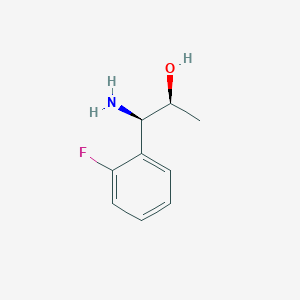

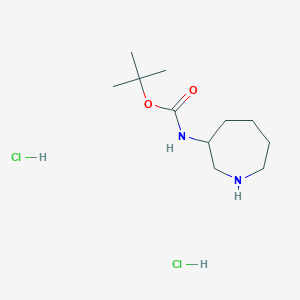
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B13049879.png)
